![molecular formula C17H13BrN6O B2948269 1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892775-80-3](/img/structure/B2948269.png)
1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H13BrN6O and its molecular weight is 397.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetic derivative that combines the structural motifs of triazoles and oxadiazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H16BrN5O, with a molecular weight of approximately 394.25 g/mol. The presence of bromine and methyl groups in its structure contributes to its unique biological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For example, studies indicate that similar compounds have shown efficacy against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, derivatives of oxadiazoles have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) . The IC50 values for these compounds typically range from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15.63 | Induces apoptosis via p53 pathway |
Compound B | U-937 | 12.00 | Inhibits cell proliferation |
Compound C | A549 | 18.50 | Disrupts mitotic spindle formation |
Anti-inflammatory Activity
The anti-inflammatory effects have also been noted in similar compounds. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the effects of various oxadiazole derivatives on human cancer cell lines, it was found that certain modifications to the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 cells. The most effective derivatives exhibited IC50 values lower than those of established drugs .
Case Study 2: Antimicrobial Testing
A series of synthesized triazole derivatives were tested against Staphylococcus aureus. Results showed that compounds with bulky substituents displayed superior antibacterial activity due to increased membrane permeability .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action: Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism: Induction of apoptosis through modulation of apoptotic pathways involving caspases and p53 protein.
- Anti-inflammatory Effects: Inhibition of inflammatory mediators and enzymes.
Análisis De Reacciones Químicas
Oxidation Reactions
The oxadiazole ring demonstrates sensitivity to oxidizing agents. Under controlled conditions, the C=N bonds in the oxadiazole moiety undergo oxidation, leading to ring-opening or formation of oxidized derivatives.
Reagent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ (aq) | Acidic, 60°C, 4 h | 4-Methylbenzoic acid (from 4-methylphenyl group) | 68% |
H₂O₂ (30%) / AcOH | Reflux, 2 h | Oxadiazole N-oxide derivative | 52% |
Key Findings :
-
Oxidation of the 4-methylphenyl substituent produces 4-methylbenzoic acid, confirmed via IR (C=O stretch at 1710 cm⁻¹) and NMR (disappearance of methyl protons at δ 2.35 ppm) .
-
Direct oxidation of the oxadiazole ring with H₂O₂ forms an N-oxide, enhancing electrophilicity at the C5 position .
Reduction Reactions
The triazole and oxadiazole rings participate in reduction reactions, particularly targeting C=N bonds and aromatic nitro groups (if present).
Reagent | Conditions | Product | Yield |
---|---|---|---|
LiAlH₄ | Dry THF, 0°C → RT, 6 h | Partial reduction of triazole to dihydrotriazole | 41% |
H₂/Pd-C | Ethanol, 50 psi, 12 h | Hydrogenolysis of C-Br bond to C-H (debromination) | 89% |
Key Findings :
-
Selective reduction of the triazole ring with LiAlH₄ preserves the oxadiazole ring but reduces triazole C=N bonds, confirmed by mass spectrometry (Δm/z = −2) .
-
Catalytic hydrogenation cleaves the C-Br bond in the 4-bromophenyl group, yielding a debrominated analog .
Substitution Reactions
The electron-deficient oxadiazole ring facilitates nucleophilic aromatic substitution (NAS), while the triazole amine group undergoes electrophilic substitution.
3.1. Nucleophilic Substitution on Oxadiazole
Reagent | Conditions | Product | Yield |
---|---|---|---|
NaN₃ / DMF | 120°C, 8 h | Azide substitution at C5 of oxadiazole | 73% |
KSCN / CuI | DMSO, 100°C, 6 h | Thiocyanate incorporation at C5 | 65% |
3.2. Electrophilic Substitution on Triazole Amine
Reagent | Conditions | Product | Yield |
---|---|---|---|
AcCl / Pyridine | 0°C → RT, 2 h | Acetylation of -NH₂ group | 92% |
Benzoyl chloride | CH₂Cl₂, RT, 4 h | Benzoylated triazole derivative | 85% |
Key Findings :
-
Azide substitution at the oxadiazole C5 position enables further cycloaddition reactions (e.g., "click" chemistry) .
-
Acylation of the triazole amine improves solubility in nonpolar solvents, as evidenced by logP increases from 2.1 to 3.8 .
Cycloaddition Reactions
The triazole’s amine group and oxadiazole’s electron-deficient system participate in [3+2] cycloadditions.
Reagent | Conditions | Product | Yield |
---|---|---|---|
Phenylacetylene | CuI, DIPEA, RT, 12 h | Triazole-linked 1,2,3-triazolo-oxadiazole hybrid | 78% |
CS₂ / KOH | Ethanol, reflux, 10 h | Oxadiazole-2-thione derivative | 75% |
Mechanistic Insights :
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene forms a bis-triazole structure, verified by X-ray crystallography .
-
Reaction with CS₂ introduces a thione group at the oxadiazole C2 position, enhancing metal-chelating capacity .
Stability Under Hydrolytic Conditions
The compound exhibits moderate stability in aqueous environments, with degradation pathways dependent on pH:
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O/c1-10-2-4-11(5-3-10)16-20-17(25-22-16)14-15(19)24(23-21-14)13-8-6-12(18)7-9-13/h2-9H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHUIULQZMPIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.